Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is an organic compound with the molecular formula C13H17NO4. It is a derivative of dihydropyridine and is commonly used in organic synthesis. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is typically synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The purification process may include recrystallization from ethanol or flash chromatography with petroleum/ethyl acetate (7:3) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used as oxidizing agents.
Substitution: The compound can participate in substitution reactions, although specific reagents and conditions may vary depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate involves its role as a hydrogen source in reduction reactions. It can donate hydrogen atoms to other molecules, facilitating reductive processes. The molecular targets and pathways involved in its action depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness: Diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate is unique due to its specific structure and reactivity. Its ability to act as a hydrogen source in reduction reactions sets it apart from other similar compounds. Additionally, its applications in various fields of scientific research highlight its versatility and importance.
Properties
CAS No. |
40673-09-4 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
SZBXIDVNNDLUME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1C)C)C(=O)OCC |
Origin of Product |
United States |
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